![molecular formula C12H16N2O4S B6162687 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid CAS No. 2386203-18-3](/img/no-structure.png)
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing ring, and a thiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(tert-butoxycarbonyl)azetidin-1-amine, which is synthesized from tert-butyl chloroacetate and azetidine-1-amine. The second intermediate is 2-amino-4-(tert-butoxycarbonyl)thiazole, which is synthesized from 2-aminothiophenol and tert-butyl chloroacetate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Azetidine-1-amine", "Tert-butyl chloroacetate", "2-aminothiophenol", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(tert-butoxycarbonyl)azetidin-1-amine: Azetidine-1-amine is reacted with tert-butyl chloroacetate in the presence of a base such as triethylamine to form the desired intermediate.", "Synthesis of 2-amino-4-(tert-butoxycarbonyl)thiazole: 2-aminothiophenol is reacted with tert-butyl chloroacetate in the presence of a base such as potassium carbonate to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography." ] } | |
CAS RN |
2386203-18-3 |
Product Name |
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid |
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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